calcium;2-oxopropanoate;hydrate
Description
Significance of Pyruvate (B1213749) as a Central Metabolic Intermediate in Cellular Systems
Pyruvate is a keystone molecule in the metabolism of nearly all living organisms. nih.gov It is the end-product of glycolysis, the metabolic pathway that breaks down glucose in the cell's cytoplasm. promegaconnections.comlibretexts.org This process yields two molecules of pyruvate from a single molecule of glucose, representing a critical juncture in energy metabolism. promegaconnections.com The metabolic fate of pyruvate is determined by the availability of oxygen within the cell. promegaconnections.comlibretexts.org
In the presence of oxygen (aerobic conditions), pyruvate is transported into the mitochondria. nih.govpromegaconnections.com There, it undergoes oxidative decarboxylation, a reaction catalyzed by the pyruvate dehydrogenase complex, to form acetyl-CoA. metwarebio.commdpi.com Acetyl-CoA is the primary substrate for the citric acid cycle (also known as the Krebs cycle), a series of reactions that generate high-energy electron carriers (NADH and FADH2). promegaconnections.comlibretexts.org These carriers then fuel the electron transport chain and oxidative phosphorylation, leading to the efficient production of large amounts of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. promegaconnections.com
Under anaerobic conditions (a lack of oxygen), pyruvate undergoes fermentation to regenerate the NAD+ consumed during glycolysis, allowing ATP production to continue at a lower level. libretexts.org In animals, this results in the formation of lactic acid, while in yeast and some plants, it leads to the production of ethanol (B145695) and carbon dioxide. libretexts.orgaatbio.com
Beyond its role in energy production, pyruvate is a crucial hub connecting several key metabolic pathways. nih.govlibretexts.org It serves as a precursor for a variety of biosynthetic processes:
Gluconeogenesis: Pyruvate can be converted back into glucose in the liver and kidneys, a vital process for maintaining blood glucose levels during fasting. metwarebio.comaatbio.com
Amino Acid Synthesis: It can be transaminated to form the amino acid alanine (B10760859), linking carbohydrate and protein metabolism. nih.govnih.gov
Fatty Acid Synthesis: Through its conversion to acetyl-CoA, pyruvate provides the building blocks for the synthesis of fatty acids. promegaconnections.comaatbio.com
Anaplerotic Reactions: Pyruvate can be converted to oxaloacetate, an intermediate of the citric acid cycle, thereby replenishing the cycle's components as they are drawn off for other biosynthetic purposes. promegaconnections.comlibretexts.org
This versatility makes pyruvate a central and indispensable player in maintaining cellular homeostasis, energy balance, and growth. nih.govpromegaconnections.com
Research Context and Applications of Calcium;2-oxopropanoate;hydrate in Biochemical Studies
The inherent instability of pyruvic acid presents significant challenges for its direct use in experimental research. nih.gov this compound offers a stable and reliable alternative, delivering pyruvate to cellular systems for study. chemicalbook.comnih.gov This stability has made it a valuable tool in various areas of biochemical and physiological research.
One significant area of research involves its anti-inflammatory properties. Studies using animal models have shown that calcium pyruvate can reduce inflammation in the colon. nih.govhealthline.com Research on rats with induced chronic post-inflammatory pain, a model resembling irritable bowel syndrome (IBS), demonstrated that treatment with calcium pyruvate not only reduced visceral hypersensitivity but also improved the colonic immune response by decreasing the expression of inflammatory markers like Il-1β and Cox-2. nih.gov These findings suggest its potential utility in studying the biochemical pathways of inflammation and gut health.
Furthermore, calcium pyruvate is utilized in research as a source of calcium, an essential mineral for numerous physiological processes, including bone health. nih.govhealthline.com Its application has been explored in conditions where both inflammation and calcium dysregulation are factors. nih.gov For instance, research suggests that because inflammatory conditions can be associated with a higher prevalence of osteoporosis, a compound like calcium pyruvate could be relevant for studying interventions that address both inflammation and calcium homeostasis. nih.govhealthline.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-oxopropanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Ca.H2O/c1-2(4)3(5)6;;/h1H3,(H,5,6);;1H2/q;+2;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJQNVIQIGBCAH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5CaO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17070-07-4 | |
| Record name | Propanoic acid, 2-oxo-, calcium salt, hydrate (2:1:5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017070074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Elucidation of Pyruvate Metabolism and Interconnected Biochemical Pathways
Glycolysis and Pyruvate (B1213749) Generation
Glycolysis is a fundamental metabolic pathway that breaks down glucose into pyruvate. wikipedia.orgnih.gov This process occurs in the cytoplasm of cells and serves as the initial stage of cellular respiration. wikipedia.orgnih.gov
Enzymatic Conversion from Phosphoenolpyruvate (B93156) by Pyruvate Kinase (PK)
The final and irreversible step of glycolysis is catalyzed by the enzyme pyruvate kinase (PK). wikipedia.orgproteopedia.org PK facilitates the transfer of a phosphate (B84403) group from phosphoenolpyruvate (PEP) to adenosine (B11128) diphosphate (B83284) (ADP), resulting in the formation of pyruvate and adenosine triphosphate (ATP). wikipedia.orgnih.govnih.gov This reaction is a critical regulatory point in the glycolytic pathway. wikipedia.org
There are four main isoforms of pyruvate kinase in mammals (L, R, M1, and M2), each with distinct tissue-specific expression and regulatory properties, reflecting the varied metabolic needs of different tissues. nih.govebi.ac.uk
Intermediates and ATP/NADH Production
The glycolytic pathway consists of a sequence of ten enzyme-catalyzed reactions that convert one molecule of glucose into two molecules of pyruvate. wikipedia.org This process can be divided into two phases: an initial "investment" phase that consumes ATP and a subsequent "payoff" phase that generates a net gain of ATP and NADH. wikipedia.orgnih.gov
In the preparatory phase, two molecules of ATP are consumed to phosphorylate glucose and fructose-6-phosphate. wikipedia.org This leads to the formation of two molecules of glyceraldehyde-3-phosphate (G3P). libretexts.org
The payoff phase involves the conversion of these two G3P molecules into two pyruvate molecules. This phase yields a total of four ATP molecules and two molecules of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). wikipedia.orglibretexts.org Therefore, for each molecule of glucose, glycolysis results in a net production of two ATP molecules and two NADH molecules. wikipedia.orgnih.gov
| Phase | Key Intermediates | ATP Consumed (per glucose) | ATP Produced (per glucose) | NADH Produced (per glucose) |
| Investment Phase | Glucose, Glucose-6-phosphate, Fructose-6-phosphate, Fructose-1,6-bisphosphate, Glyceraldehyde-3-phosphate, Dihydroxyacetone phosphate | 2 | 0 | 0 |
| Payoff Phase | 1,3-Bisphosphoglycerate, 3-Phosphoglycerate, 2-Phosphoglycerate, Phosphoenolpyruvate, Pyruvate | 0 | 4 | 2 |
| Net Yield | 2 | 2 | 2 |
Oxidative Decarboxylation of Pyruvate and the Pyruvate Dehydrogenase Complex (PDC)
Under aerobic conditions, the pyruvate generated from glycolysis is transported from the cytosol into the mitochondrial matrix. wikipedia.orgthemedicalbiochemistrypage.org Inside the mitochondria, pyruvate undergoes oxidative decarboxylation, a crucial reaction that links glycolysis to the citric acid cycle. wikipedia.orgnih.gov This conversion is catalyzed by a large, multi-enzyme assembly known as the pyruvate dehydrogenase complex (PDC). wikipedia.orgwikipedia.org
Formation of Acetyl-CoA and Link to the Tricarboxylic Acid (TCA) Cycle
The pyruvate dehydrogenase complex catalyzes the irreversible conversion of pyruvate into acetyl-CoA, carbon dioxide (CO2), and NADH. wikipedia.orgnih.gov This reaction involves a series of sequential steps carried out by the three enzymatic components of the PDC. nih.govlibretexts.org
The acetyl-CoA produced by the PDC then serves as the primary substrate for the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgbyjus.com In the first step of the TCA cycle, acetyl-CoA condenses with oxaloacetate to form citrate (B86180), initiating a series of reactions that result in the complete oxidation of the acetyl group to CO2. byjus.com This process generates additional reduced electron carriers (NADH and FADH2) that are used in oxidative phosphorylation to produce a significant amount of ATP. themedicalbiochemistrypage.org
The PDC is a critical regulatory point in cellular metabolism. Its activity is tightly controlled by end-product inhibition, where high levels of acetyl-CoA and NADH inhibit the complex. youtube.com Furthermore, in eukaryotes, the PDC is regulated by phosphorylation and dephosphorylation, with specific kinases and phosphatases modulating its activity in response to the cell's energy status. nih.govwikipedia.org
Mitochondrial Localization and Significance for Oxidative Phosphorylation
The pyruvate dehydrogenase complex is located within the mitochondrial matrix in eukaryotic cells. wikipedia.orgnih.gov This localization is essential for the efficient coupling of glycolysis with the subsequent stages of aerobic respiration, namely the TCA cycle and oxidative phosphorylation, which also occur within the mitochondria. themedicalbiochemistrypage.org
The transport of pyruvate from the cytosol into the mitochondrial matrix is a critical step that ensures the substrate is available for the PDC. wikipedia.orgthemedicalbiochemistrypage.org Once inside, the conversion of pyruvate to acetyl-CoA by the PDC provides the fuel for the TCA cycle. The NADH generated by both the PDC and the TCA cycle, along with the FADH2 from the TCA cycle, are the primary electron donors for the electron transport chain, the central component of oxidative phosphorylation. themedicalbiochemistrypage.org
The electron transport chain, located on the inner mitochondrial membrane, harnesses the energy from these electrons to pump protons across the membrane, creating an electrochemical gradient. This gradient drives the synthesis of large quantities of ATP by ATP synthase, the final stage of oxidative phosphorylation. Therefore, the activity of the PDC is paramount for maximizing ATP production through the complete oxidation of glucose.
Reductive Metabolism of Pyruvate to Lactate (B86563) by Lactate Dehydrogenase (LDH)
Under anaerobic conditions, or in cells lacking mitochondria, the pyruvate produced during glycolysis follows a different metabolic fate. ncert.nic.in Instead of being transported into the mitochondria, it is reduced to lactate in the cytoplasm by the enzyme lactate dehydrogenase (LDH). sciencequery.comwikipedia.org
This reaction is crucial for regenerating the NAD+ that was consumed during the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis. ncert.nic.insciencequery.com The regeneration of NAD+ is essential for glycolysis to continue producing ATP, albeit at a much lower yield than aerobic respiration. libretexts.org
The reaction catalyzed by LDH is reversible: Pyruvate + NADH + H+ ↔ Lactate + NAD+ sciencequery.comwikipedia.org
LDH exists as different isoenzymes, which are tissue-specific and have varying catalytic properties. wikipedia.orgnih.gov For example, the LDH isoform found in skeletal muscle is optimized for the rapid conversion of pyruvate to lactate during intense exercise when oxygen supply is limited. wikipedia.org Conversely, the heart muscle isoform favors the conversion of lactate back to pyruvate, which can then be used in aerobic respiration. wikipedia.org
Role in Cytosolic NADH/NAD+ Ratio and Cellular Redox Balance
The balance between the reduced (NADH) and oxidized (NAD+) forms of nicotinamide adenine dinucleotide is a crucial determinant of the cell's redox state and a key regulator of metabolic activity. plos.org The conversion of pyruvate to lactate, catalyzed by the enzyme lactate dehydrogenase (LDH), is a pivotal reaction for regenerating NAD+ from NADH in the cytosol. This process is especially vital under anaerobic conditions, such as during intense exercise, when oxygen is scarce and the primary pathway for NAD+ regeneration, the electron transport chain, is limited. jove.comnih.gov By oxidizing NADH, the LDH reaction ensures a continuous supply of NAD+ for glycolysis to proceed, thereby allowing for sustained ATP production. jove.comnih.gov
The ratio of lactate to pyruvate in the cytosol is in near equilibrium with the NADH/NAD+ ratio, making it a reliable indicator of the cytosolic redox state. nih.govnih.govoup.com This relationship means that by influencing the levels of lactate and pyruvate, the cell can modulate its redox balance. The cytosolic NADH/NAD+ ratio also has implications for other metabolic pathways, such as the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria. A higher cytosolic NADH/NAD+ ratio favors the reduction of oxaloacetate to malate (B86768), facilitating its transport into the mitochondria. This intricate interplay underscores the central role of pyruvate metabolism in maintaining cellular redox homeostasis across different compartments. physiology.org
Reversible Conversion and Metabolic Context
The interconversion of pyruvate and lactate is a reversible process, with the directionality determined by the metabolic needs of the cell, particularly the availability of oxygen. nih.govnih.gov In environments with ample oxygen (aerobic conditions), pyruvate is preferentially converted to acetyl-CoA to enter the tricarboxylic acid (TCA) cycle for maximal energy extraction. sketchy.comlibretexts.org Conversely, under anaerobic conditions, such as in hard-working muscle cells, pyruvate is readily reduced to lactate to regenerate NAD+ for continued glycolysis. jove.comlibretexts.org
This metabolic flexibility is highlighted by the Cori cycle, a metabolic loop between muscle and liver. During strenuous activity, muscles produce lactate, which is released into the bloodstream and taken up by the liver. nih.gov In the liver, lactate is converted back to pyruvate and then used to synthesize glucose through gluconeogenesis. nih.govyoutube.com This newly formed glucose can then be returned to the muscles for energy, completing the cycle. This process not only recycles lactate but also ensures a steady supply of glucose to tissues that depend on it. The reversible nature of the pyruvate-lactate conversion is thus a key element of metabolic integration in the body.
Anaplerotic and Gluconeogenic Pathways Involving Pyruvate Carboxylase (PC)
Pyruvate carboxylase is a mitochondrial enzyme that plays a critical dual role in metabolism by catalyzing the irreversible carboxylation of pyruvate to form oxaloacetate. nih.govnih.gov This reaction is fundamental for both replenishing intermediates of the TCA cycle (anaplerosis) and for the synthesis of glucose (gluconeogenesis). nih.govnih.gov
The conversion of pyruvate to oxaloacetate, a four-carbon molecule, occurs within the mitochondria and requires biotin (B1667282) and ATP. nih.govyoutube.comyoutube.com This reaction is a critical juncture in metabolism, linking the glycolytic pathway with the TCA cycle. omicsonline.org The activity of pyruvate carboxylase is allosterically activated by acetyl-CoA; high levels of acetyl-CoA signal that the cell has abundant energy from fat breakdown and can direct pyruvate towards either replenishing the TCA cycle or synthesizing glucose. youtube.comvedantu.com
Gluconeogenesis is the metabolic pathway that produces glucose from non-carbohydrate sources, which is vital for maintaining blood glucose levels during fasting or prolonged exercise. wikipedia.orglibretexts.org Substrates for this pathway include lactate, glycerol, and certain amino acids. libretexts.orgquora.com The oxaloacetate generated by pyruvate carboxylase is a key starting point for gluconeogenesis. sketchy.comyoutube.com After its synthesis in the mitochondria, oxaloacetate is transported to the cytosol (often as malate) and then converted to phosphoenolpyruvate, a key intermediate in the gluconeogenic pathway. libretexts.orgnih.gov This makes the pyruvate carboxylase reaction an essential control point in glucose synthesis. youtube.com
Other Metabolic Fates of Pyruvate
Beyond its roles in the pathways mentioned above, pyruvate is a versatile molecule with several other important metabolic fates. sketchy.compharmacy180.comvaia.com
One significant pathway is its conversion to the amino acid alanine (B10760859) through a transamination reaction catalyzed by alanine transaminase (ALT). nih.govyoutube.com This reversible reaction, which involves the transfer of an amino group from glutamate (B1630785), provides a direct link between carbohydrate and amino acid metabolism. nih.gov The resulting alanine can be transported from tissues like muscle to the liver, where it can be converted back to pyruvate for gluconeogenesis in a process known as the alanine cycle. youtube.com
In certain microorganisms, such as yeast, pyruvate can undergo alcoholic fermentation under anaerobic conditions. libretexts.orgpharmacy180.comvaia.com This process involves two steps: first, pyruvate is decarboxylated to acetaldehyde (B116499) by pyruvate decarboxylase, and second, acetaldehyde is reduced to ethanol (B145695) by alcohol dehydrogenase. pharmacy180.comvaia.com This fermentation pathway is essential for regenerating NAD+ to allow glycolysis to continue in the absence of oxygen and is the basis for the production of alcoholic beverages and biofuels. jove.com
Transamination to Alanine
A significant metabolic route for pyruvate is its conversion to the amino acid alanine through a process called transamination. This reversible reaction is primarily catalyzed by the enzyme alanine aminotransferase (ALT), also known as glutamic-pyruvic transaminase (GPT). nih.govnih.gov In this reaction, the amino group from glutamate is transferred to pyruvate, forming alanine and α-ketoglutarate. nih.govyoutube.com
This transamination reaction serves as a critical link between carbohydrate and amino acid metabolism. nih.gov The direction of the reaction is dictated by the relative concentrations of the substrates and products. For instance, during periods of high energy demand in muscle tissue, glucose is broken down to pyruvate. This pyruvate can then be transaminated to alanine, which is subsequently transported to the liver. nih.gov In the liver, the reverse reaction occurs: alanine is converted back to pyruvate, which can then be used for gluconeogenesis to synthesize new glucose. nih.gov This process, known as the glucose-alanine cycle, facilitates the transport of amino groups from the muscle to the liver and the recycling of the carbon skeleton of pyruvate. nih.gov
The enzyme responsible for this conversion, alanine aminotransferase, requires pyridoxal (B1214274) phosphate (a derivative of vitamin B6) as a cofactor to facilitate the transfer of the amino group. wikipedia.org The reaction proceeds through a series of steps involving the formation of a Schiff base intermediate with the pyridoxal phosphate cofactor. youtube.com
Key Enzymes and Reactions in Pyruvate to Alanine Conversion:
| Enzyme | Reaction | Substrates | Products | Cofactor |
| Alanine Aminotransferase (ALT) / Glutamic-Pyruvic Transaminase (GPT) | Transamination | Pyruvate, L-Glutamate | L-Alanine, α-Ketoglutarate | Pyridoxal Phosphate |
| Beta-alanine—pyruvate transaminase | Transamination | L-alanine, 3-oxopropanoate | Pyruvate, beta-alanine | Pyridoxal Phosphate |
This table summarizes the key enzymatic reactions involved in the interconversion of pyruvate and alanine.
Link to Lipid Biosynthesis and Cholesterol Synthesis
Pyruvate plays a fundamental role in the synthesis of lipids, including fatty acids and cholesterol. The primary connection between pyruvate metabolism and lipid biosynthesis is through its conversion to acetyl-CoA. wikipedia.orgaatbio.com This conversion is catalyzed by the pyruvate dehydrogenase complex, a multi-enzyme complex located in the mitochondria. aatbio.com
Acetyl-CoA is the essential building block for the synthesis of fatty acids. aatbio.com In the cytosol, multiple acetyl-CoA units are condensed and reduced to form long-chain fatty acids. This process is catalyzed by a series of enzymes, with fatty acid synthase (FAS) playing a central role. nih.gov Studies have shown that a reduction in the enzyme pyruvate carboxylase, which replenishes intermediates in the TCA cycle, leads to decreased incorporation of glucose-derived carbon into lipids, highlighting the importance of pyruvate in providing the necessary precursors for lipid synthesis. nih.gov
Furthermore, acetyl-CoA derived from pyruvate is the sole carbon source for cholesterol biosynthesis. libretexts.org The synthesis of cholesterol is a complex, multi-step process that begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which then reacts with another molecule of acetyl-CoA to produce β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). libretexts.orgyoutube.com The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the committed and rate-limiting step in cholesterol synthesis. libretexts.orgyoutube.com The synthesis of both fatty acids and cholesterol is closely linked to glucose metabolism, as the breakdown of glucose provides the pyruvate and subsequently the acetyl-CoA required for these anabolic pathways. jci.org
Metabolic Intermediates in Pyruvate-Linked Lipid Synthesis:
| Precursor | Intermediate | Key Enzyme | End Product |
| Pyruvate | Acetyl-CoA | Pyruvate Dehydrogenase Complex | Fatty Acids |
| Pyruvate | Acetyl-CoA | HMG-CoA Synthase, HMG-CoA Reductase | Cholesterol |
This table illustrates the key intermediates and enzymes linking pyruvate to the biosynthesis of fatty acids and cholesterol.
Role as a Signaling Molecule
Emerging evidence suggests that pyruvate and its metabolites can act as signaling molecules, influencing various cellular processes beyond their direct roles in metabolism. metwarebio.com Pyruvate-derived metabolites, such as acetyl-CoA and oxaloacetate, can serve as substrates for post-translational modifications of proteins and for epigenetic regulation, thereby modulating signal transduction pathways. metwarebio.com
For instance, the availability of acetyl-CoA, which is directly influenced by pyruvate metabolism, affects the acetylation of histones, a key epigenetic modification that regulates gene expression. Changes in pyruvate levels can therefore impact the cellular transcriptional landscape.
Furthermore, pyruvate itself has been implicated in cellular signaling. While the direct mechanisms are still under investigation, the central position of pyruvate in metabolism suggests that its concentration can serve as an indicator of the cell's metabolic state, influencing pathways that control cell growth, proliferation, and survival. The intricate network of reactions involving pyruvate allows it to integrate signals from various metabolic pathways and translate them into cellular responses.
Enzymatic Regulation and Molecular Mechanisms of Pyruvate Utilizing Enzymes
Pyruvate (B1213749) Dehydrogenase Complex (PDC) Regulation
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial multienzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidation of pyruvate to acetyl-CoA. nih.govkhanacademy.org This reaction is a pivotal control point in central metabolism. nih.gov The regulation of PDC is multifaceted, involving post-translational modifications, allosteric control, and transcriptional and hormonal signals.
Post-Translational Modification: Phosphorylation and Dephosphorylation by Pyruvate Dehydrogenase Kinase (PDK) and Pyruvate Dehydrogenase Phosphatase (PDP)
The primary mechanism for regulating PDC activity in eukaryotes is through a phosphorylation/dephosphorylation cycle. wikipedia.orgreddit.com This covalent modification targets the E1 component of the complex. researchgate.net
Phosphorylation by Pyruvate Dehydrogenase Kinase (PDK): PDK inactivates the PDC by phosphorylating specific serine residues on the E1 subunit, using ATP as the phosphate (B84403) donor. wikipedia.orgwikipedia.org There are four known isoforms of PDK (PDK1-4) that are expressed in a tissue-specific manner. researchgate.netnih.gov Phosphorylation at one of the sites can almost completely deactivate the enzyme. wikipedia.org
Dephosphorylation by Pyruvate Dehydrogenase Phosphatase (PDP): PDP activates the PDC by removing the phosphate groups from the E1 subunit. wikipedia.orgreddit.com This reactivation restores the complex's ability to convert pyruvate to acetyl-CoA. youtube.com There are two known isoforms of PDP. nih.gov
This continuous cycle of phosphorylation and dephosphorylation allows for the fine-tuning of PDC activity in response to the metabolic state of the cell. nih.gov
Allosteric Regulation by Metabolic Effectors (ATP, NADH, Acetyl-CoA, ADP, NAD+, CoA)
PDC activity is also subject to allosteric regulation by various metabolic effectors, which provides immediate feedback on the cell's energy status. youtube.com These effectors primarily influence the activity of PDK and PDP, thereby modulating the phosphorylation state of PDC.
Inhibitors of PDC (Activators of PDK): High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA signal a high-energy state in the cell. wikipedia.orgyoutube.com These conditions promote the activity of PDK, leading to the phosphorylation and inactivation of PDC. wikipedia.orglibretexts.org Acetyl-CoA and NADH also directly inhibit PDC through product inhibition. libretexts.org
Activators of PDC (Inhibitors of PDK): Conversely, high levels of pyruvate, ADP, and NAD+ indicate a low-energy state and a need for increased flux through the TCA cycle. nih.govyoutube.comlibretexts.org These molecules inhibit PDK activity, which favors the dephosphorylated, active state of PDC. wikipedia.orgyoutube.com
Table 1: Allosteric Regulation of the Pyruvate Dehydrogenase Complex (PDC)
| Effector | Effect on PDC Activity | Mechanism |
| ATP | Inhibition | Allosterically activates PDK, leading to PDC phosphorylation and inactivation. wikipedia.orgyoutube.com |
| NADH | Inhibition | Allosterically activates PDK and directly inhibits the E3 subunit of PDC (product inhibition). wikipedia.orglibretexts.org |
| Acetyl-CoA | Inhibition | Allosterically activates PDK and directly inhibits the E2 subunit of PDC (product inhibition). wikipedia.orglibretexts.org |
| ADP | Activation | Allosterically inhibits PDK, promoting the active, dephosphorylated state of PDC. nih.govyoutube.com |
| NAD+ | Activation | Allosterically inhibits PDK, promoting the active, dephosphorylated state of PDC. nih.govyoutube.com |
| CoA | Activation | Allosterically inhibits PDK, promoting the active, dephosphorylated state of PDC. nih.gov |
| Pyruvate | Activation | Allosterically inhibits PDK, promoting the active, dephosphorylated state of PDC. nih.govnih.gov |
Interplay with Mitochondrial Calcium Signaling
Mitochondrial calcium (Ca2+) is a crucial regulator of cellular energetics and plays a significant role in activating PDC. nih.gov
Activation of PDP by Calcium: An increase in mitochondrial Ca2+ concentration stimulates the activity of PDP1. nih.govfrontiersin.org This activation is due to the Ca2+-dependent binding of PDP1 to the E2 component of the PDC. nih.gov
Physiological Significance: In tissues like muscle, Ca2+ is released during contraction. This increase in cytosolic and subsequently mitochondrial Ca2+ leads to the activation of PDC, thereby increasing the production of acetyl-CoA to meet the heightened energy demands of the contracting muscle. youtube.comyoutube.com Calcium also activates other mitochondrial dehydrogenases, ensuring a coordinated increase in the supply of ATP. nih.gov
Nuclear Translocation and Regulation of Histone Acetylation
Recent research has revealed a novel role for PDC outside of the mitochondria.
Nuclear Localization and Function: All subunits of the PDC have been found to be present and functional in the nucleus of mammalian cells. nih.govexlibrisgroup.com In the nucleus, PDC can synthesize acetyl-CoA from pyruvate, which is a necessary substrate for histone acetylation. nih.govexlibrisgroup.com
Regulation of Gene Expression: Histone acetylation is a key epigenetic modification that regulates DNA transcription, replication, and repair. nih.gov By providing a nuclear source of acetyl-CoA, the nuclear PDC can influence gene expression. nih.gov
Translocation: The levels of nuclear PDC can increase in response to signals such as growth factors and mitochondrial stress, suggesting a dynamic translocation of the complex from the mitochondria to the nucleus. nih.govexlibrisgroup.com In plants, the hormone ethylene (B1197577) has been shown to trigger the nuclear accumulation of PDC to regulate the ethylene response through histone acetylation. biorxiv.orgnih.gov
Pyruvate Kinase (PK) Regulation
Pyruvate kinase (PK) catalyzes the final, irreversible step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant production of ATP. wikipedia.orgnih.gov This makes it a key regulatory point in the glycolytic pathway. wikipedia.org The regulation of PK involves allosteric effectors and covalent modification.
Allosteric Regulation: PK is allosterically regulated by several metabolites. It is activated by fructose-1,6-bisphosphate (FBP), a product of an earlier step in glycolysis, in a process known as feed-forward activation. libretexts.orgwikipedia.org This ensures that as the rate of glycolysis increases, PK is ready to handle the increased flow of intermediates. Conversely, high levels of ATP and the amino acid alanine (B10760859) act as allosteric inhibitors, signaling that the cell has sufficient energy and building blocks. wikipedia.orgpatsnap.com
Covalent Modification: PK activity can also be modulated by covalent modifications such as phosphorylation. patsnap.com Phosphorylation of PK generally leads to a decrease in its activity, thereby slowing down glycolysis. patsnap.com This allows cells to adjust their metabolic rate in response to various signals. patsnap.com
Table 2: Regulation of Pyruvate Kinase (PK)
| Regulatory Mechanism | Effector/Modification | Effect on PK Activity |
| Allosteric Regulation | Fructose-1,6-bisphosphate (FBP) | Activation (Feed-forward) libretexts.orgwikipedia.org |
| ATP | Inhibition wikipedia.orgpatsnap.com | |
| Alanine | Inhibition wikipedia.orgpatsnap.com | |
| Covalent Modification | Phosphorylation | Inhibition patsnap.com |
Allosteric Control: Activation by Fructose (B13574) 1,6-bisphosphate and Inhibition by ATP and Alanine
Pyruvate kinase (PK), a key enzyme in glycolysis, catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate. Its activity is tightly controlled by allosteric effectors, which are molecules that bind to the enzyme at a site other than the active site to modulate its function. wikipedia.orgnih.gov This regulation ensures that the rate of glycolysis is responsive to the cell's metabolic needs. nih.gov
One of the most significant allosteric activators of pyruvate kinase is fructose-1,6-bisphosphate (FBP). wikipedia.orgnih.gov FBP is an intermediate product of glycolysis, and its binding to pyruvate kinase serves as a "feed-forward" activation mechanism. ditki.com This means that an accumulation of an early glycolytic intermediate stimulates a later enzyme in the pathway, effectively pulling the reaction sequence forward. The binding of FBP induces a conformational change in the pyruvate kinase enzyme, shifting it from a low-affinity T-state (tense) to a high-affinity R-state (relaxed) for its substrate, PEP. nih.gov This activation is crucial for increasing the glycolytic flux when glucose levels are high. ebi.ac.uk The allosteric binding site for FBP is located a significant distance from the active site, within the enzyme's regulatory C-domain. nih.gov
Conversely, pyruvate kinase is allosterically inhibited by adenosine (B11128) triphosphate (ATP) and the amino acid alanine. ebi.ac.uknih.gov ATP, the primary energy currency of the cell, signals that the cell has an adequate energy supply. youtube.com When ATP levels are high, it binds to an allosteric site on pyruvate kinase, decreasing its affinity for PEP and thus slowing down glycolysis. ebi.ac.ukyoutube.com This is a form of feedback inhibition, where the end product of a pathway inhibits an earlier step.
Alanine, which can be synthesized from pyruvate in a single step, also acts as an allosteric inhibitor. ebi.ac.ukyoutube.com High levels of alanine indicate that biosynthetic precursors are abundant, and therefore, the glycolytic rate can be reduced. ebi.ac.uk The inhibitory effects of ATP and alanine are particularly important in tissues like the liver, which is involved in gluconeogenesis (the synthesis of glucose). ebi.ac.uk During periods of low glucose, these inhibitors help to shut down glycolysis, preventing a futile cycle where glycolysis and gluconeogenesis run simultaneously. ebi.ac.uk The pH of the cellular environment can also influence the allosteric regulation of pyruvate kinase, affecting the enzyme's affinity for its substrates and effectors. nih.gov
Isoenzyme-Specific Regulatory Properties
In vertebrates, pyruvate kinase exists as four distinct isoenzymes, each with tissue-specific expression and unique regulatory properties tailored to the metabolic requirements of that tissue. wikipedia.orgebi.ac.uk These isoenzymes are designated as L (liver), R (red blood cells), M1 (muscle and brain), and M2 (fetal and adult tissues, including cancer cells). wikipedia.orgresearchgate.net The L and R isoenzymes are encoded by the PKLR gene, while the M1 and M2 forms are products of alternative splicing of the PKM gene. nih.govresearchgate.net
A primary distinction in their regulation lies in their response to allosteric effectors. The L and R types are allosterically regulated, exhibiting two conformational states: a high-affinity state for the substrate PEP and a low-affinity state. wikipedia.org The L-type isoenzyme, found in the liver, is strongly activated by fructose-1,6-bisphosphate (FBP) and inhibited by ATP and alanine. ditki.comebi.ac.uk This tight regulation is crucial for the liver's role in maintaining glucose homeostasis, allowing it to switch between glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis). ebi.ac.uk
In contrast, the M1 isoenzyme, which is predominantly found in skeletal muscle and the brain, is not allosterically activated by FBP or inhibited by alanine, although it is inhibited by high levels of ATP. ebi.ac.uk This reflects the metabolic role of these tissues, which require a consistently high rate of glycolysis to meet their energy demands, regardless of the concentration of biosynthetic precursors.
The M2 isoenzyme is of particular interest as it is expressed in proliferating cells, such as in early fetal tissues and tumors. researchgate.net Unlike the M1 type, the M2 isoenzyme is allosterically regulated and can switch between a highly active tetrameric form and a less active dimeric form. This allows cancer cells to modulate their glycolytic rate to support not only energy production but also the synthesis of macromolecules needed for rapid cell growth. researchgate.net
Table 1: Regulatory Properties of Pyruvate Kinase Isoenzymes
| Isoenzyme | Tissue Distribution | Allosteric Activator (FBP) | Allosteric Inhibitors (ATP, Alanine) |
| L-type | Liver | Yes | Yes |
| R-type | Red Blood Cells | Yes | Yes |
| M1-type | Muscle, Brain | No | ATP only |
| M2-type | Fetal tissues, Tumors | Yes | Yes |
Post-Translational Modification: Acetylation
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they play a crucial role in regulating protein function. frontiersin.org Acetylation, the addition of an acetyl group to a protein, is an important PTM that can affect an enzyme's activity, stability, and interactions with other molecules. frontiersin.orgmdpi.com
In the context of pyruvate kinase M (PKM), acetylation has been shown to regulate its function. nih.govacs.org Studies have demonstrated that acetylation at specific lysine (B10760008) residues can influence the enzyme's glycolytic activity. nih.gov For instance, mutation of lysine 137 in PKM to mimic a state of acetylation (K137Q) resulted in decreased glycolytic activity due to a weakened binding affinity for its substrate, phosphoenolpyruvate. nih.govacs.org This suggests that acetylation at this site can downregulate the enzyme's role in glycolysis.
Furthermore, PTMs like acetylation and phosphorylation can influence whether PKM functions as a glycolytic enzyme or as a protein kinase, highlighting the versatility of this enzyme's regulation. nih.gov The acetylation status of metabolic enzymes, including pyruvate dehydrogenase, is significantly altered under conditions of metabolic stress, such as ischemia. mdpi.com This indicates that acetylation is a dynamic regulatory mechanism that allows cells to fine-tune their metabolic pathways in response to changing environmental cues. frontiersin.orgmdpi.com
Lactate (B86563) Dehydrogenase (LDH) Regulation
Allosteric and Kinetic Control of Pyruvate-Lactate Interconversion
Lactate dehydrogenase (LDH) is a critical enzyme that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant interconversion of NADH and NAD+. wikipedia.orgnih.gov This reaction is a key control point in anaerobic metabolism. nih.gov The regulation of LDH is multifaceted, involving allosteric modulation, substrate-level control, and transcriptional regulation. nih.gov
The activity of LDH is highly dependent on the relative concentrations of its substrates and products. nih.gov The conversion of pyruvate to lactate is favored under conditions of high NADH/NAD+ ratio, which often occurs during intense physical activity or in hypoxic conditions when the electron transport chain cannot operate at full capacity. nih.govaatbio.com By converting pyruvate to lactate, LDH regenerates NAD+, which is essential for glycolysis to continue producing ATP. aatbio.comnih.gov
Conversely, when lactate concentrations are high, the enzyme can exhibit feedback inhibition, which slows down the rate of pyruvate to lactate conversion. wikipedia.org The enzyme's kinetics are such that the rate-limiting step in the reaction is the dissociation of the coenzyme (NADH or NAD+) from the enzyme. nih.gov
The interconversion of pyruvate and lactate is also influenced by the presence of different LDH isoenzymes. The two primary subunits, LDHA (or M-type) and LDHB (or H-type), combine to form five different tetrameric isoenzymes (LDH1 to LDH5). LDHA is more efficient at converting pyruvate to lactate, while LDHB is more efficient in the reverse reaction, converting lactate to pyruvate. frontiersin.org The tissue-specific expression of these isoenzymes reflects the metabolic priorities of the tissue.
Impact on Glycolytic Flux and Mitochondrial Respiration
The regulation of lactate dehydrogenase has a profound impact on both glycolytic flux and mitochondrial respiration. nih.govpnas.org In highly proliferative cells, such as cancer cells, there is often an upregulation of LDHA. nih.gov This leads to a metabolic state known as aerobic glycolysis, or the Warburg effect, where cells rapidly convert glucose to lactate even in the presence of sufficient oxygen. nih.govelifesciences.org
This high rate of lactate production serves two main purposes. Firstly, it ensures the regeneration of NAD+, which is crucial to sustain a high glycolytic flux to meet the cell's increased demand for ATP and biosynthetic precursors. nih.govfrontiersin.org Secondly, by diverting pyruvate away from the mitochondria, it reduces the reliance on mitochondrial respiration for ATP production. frontiersin.orgelifesciences.org This can be advantageous for rapidly growing cells as it may limit the production of reactive oxygen species (ROS) that are a byproduct of mitochondrial activity. frontiersin.org
Conversely, when LDH activity is low or inhibited, more pyruvate is available to enter the mitochondria. elifesciences.org In the mitochondria, pyruvate is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle, leading to a significant increase in ATP production through oxidative phosphorylation. elifesciences.org Therefore, LDH acts as a critical switch point that balances the metabolic flux between glycolysis and mitochondrial respiration. pnas.orgelifesciences.org The lactate produced can also be shuttled to other cells or tissues to be used as an energy source, or it can be oxidized within the same cell in a process known as the intracellular lactate shuttle, which involves mitochondrial LDH. pnas.orgfrontiersin.org
Modulation by Oxidative Stress and Reactive Oxygen Species
Lactate dehydrogenase activity can be modulated by oxidative stress and the presence of reactive oxygen species (ROS). frontiersin.orgwm.edu Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. salem.edu LDH itself can be a target of oxidative damage due to the presence of reactive cysteine residues in its structure. wm.edu
Recent research suggests a complex interplay where LDH activity can both influence and be influenced by ROS levels. Some studies have shown that LDH, particularly the LDHA isoenzyme, can act as an ROS sensor. frontiersin.org ROS accumulation can lead to the disruption of the LDH tetramer and promote its translocation to the nucleus, where it may play a role in protecting the cell from oxidative stress. frontiersin.org
Pyruvate Carboxylase (PC) Regulation
The regulation of Pyruvate Carboxylase (PC) is a multi-layered process involving both rapid allosteric control and longer-term transcriptional adaptation. This ensures that the production of oxaloacetate is finely tuned to the immediate and future metabolic requirements of the cell.
Pyruvate carboxylase is allosterically activated by acetyl-CoA. nih.gov This activation is a crucial regulatory mechanism that links the metabolic state of the cell, particularly the abundance of acetyl-CoA, to the replenishment of the TCA cycle. nih.gov The binding of acetyl-CoA induces significant conformational changes in the PC enzyme, stabilizing its tetrameric structure and promoting a catalytically competent state. uq.edu.au
Cryo-electron microscopy studies have revealed that acetyl-CoA binding triggers a cascade of events that facilitate the carboxylation of pyruvate. scispace.com The allosteric binding site for acetyl-CoA is located at the interface of the biotin (B1667282) carboxylation and carboxyltransferase domains of the enzyme. uq.edu.au This binding enhances the rate of ATP cleavage and the carboxylation of the biotin prosthetic group, which is the first step in the two-step reaction catalyzed by PC. uq.edu.au Furthermore, acetyl-CoA binding can promote an intermolecular translocation pathway for the biotin carrier domain, which likely contributes to the enhanced catalytic efficiency. nih.gov
The activation by acetyl-CoA is generally a cooperative process, meaning the binding of one acetyl-CoA molecule increases the affinity for subsequent acetyl-CoA molecules. uq.edu.au However, the degree of this cooperativity can vary among PC enzymes from different organisms. uq.edu.au For instance, the pyruvate carboxylase from Rhizobium etli is allosterically activated by acetyl-CoA, whereas the enzyme from Aspergillus nidulans is not, indicating divergent regulatory mechanisms among species. nih.govillinois.edu
Table 1: Kinetic Parameters of Acetyl-CoA Activation on Pyruvate Carboxylase
| Parameter | Native PC | PC-(BC + CT) |
| Apparent n (Hill coefficient) | 3.0 | 3.2 |
| KD for acetyl-CoA (µM) | 44.0 | 56.2 |
| Data from a study on engineered forms of pyruvate carboxylase, where PC-(BC + CT) is a chimeric enzyme. wikipedia.org |
The expression of the pyruvate carboxylase gene (PC) is highly regulated in a tissue-specific manner, reflecting the diverse metabolic roles of the enzyme in different parts of the body. nih.gov In mammals, PC activity is highest in the liver and kidney, where it plays a crucial role in gluconeogenesis. nih.govmdpi.com It is also highly expressed in adipose tissue for lipogenesis, and in the brain, particularly in astrocytes, where it is vital for neurotransmitter synthesis. nih.govmdpi.comnih.gov
The transcriptional control of the PC gene is complex, involving multiple promoters and transcription factors that respond to hormonal and nutritional signals. nih.govportlandpress.com In mammals, the PC gene is regulated by at least two alternative promoters: a proximal promoter (P1) and a distal promoter (P2). scispace.comnih.gov
The proximal promoter (P1) is active in gluconeogenic tissues like the liver and in lipogenic tissues such as adipose tissue. scispace.comnih.gov In adipocytes, the P1 promoter is regulated by the peroxisome proliferator-activated receptor-gamma (PPARγ). scispace.com In the liver, the regulation of the P1 promoter is thought to involve a combination of transcription factors, including hepatocyte nuclear factor 4-alpha (HNF4α) and cAMP response element-binding protein (CREB). scispace.com Insulin (B600854) has been shown to selectively inhibit the expression of the proximal promoter. elsevierpure.com
The distal promoter (P2) is active in pancreatic beta-cells, where PC plays a role in glucose-stimulated insulin secretion. nih.govplos.org This promoter lacks a TATA box but contains two CCAAT boxes and binding sites for other transcription factors. nih.govplos.org Studies have shown that the transcription factor Nuclear Factor Y (NF-Y) binds to a CCAAT box in the human PC distal promoter and acts as an activator of transcription. plos.org
Hormones play a significant role in regulating PC gene expression. Glucagon and glucocorticoids generally increase PC activity and gene expression, particularly in the liver, to support gluconeogenesis during periods of fasting. wikipedia.orgportlandpress.com Conversely, insulin, which is released in the fed state, tends to suppress PC expression in the liver. wikipedia.orgportlandpress.com
Table 2: Tissue-Specific Promoters and Regulators of the Pyruvate Carboxylase Gene
| Promoter | Active Tissues | Key Regulators | Hormonal Influence |
| Proximal (P1) | Liver, Kidney, Adipose Tissue | PPARγ, HNF4α, CREB | Insulin (inhibits) |
| Distal (P2) | Pancreatic Beta-Cells | NF-Y | - |
| This table summarizes the primary tissues where each promoter is active and the key transcription factors and hormones that influence their activity. |
Structural Biology and Advanced Analytical Methodologies for Pyruvate Research
Crystallographic Studies of Pyruvate-Binding Enzymes
Crystallographic studies have been instrumental in elucidating the three-dimensional structures of enzymes that bind pyruvate (B1213749), providing invaluable insights into their function and regulation. These studies reveal the intricate architecture of active sites and allosteric sites, and how the binding of ligands, including pyruvate, can induce significant conformational changes that modulate enzyme activity.
Active Site and Allosteric Site Characterization (e.g., ADP-Glucose Pyrophosphorylase, Pyruvate Kinase, PDC)
ADP-Glucose Pyrophosphorylase (AGPase): In bacteria, AGPase is a key regulator of glycogen (B147801) synthesis. nih.govebi.ac.uk Crystallographic studies of AGPase from Agrobacterium tumefaciens have identified a pyruvate-binding activator site. nih.gov This site is located in a crevice between the C-terminal domains of two subunits. nih.gov The binding of the activator pyruvate involves interactions with the side chain of a lysine (B10760008) residue and the peptide backbone of two other residues. nih.gov In contrast, the allosteric inhibitor adenosine (B11128) 5'-monophosphate (AMP) binds at a different site. nih.govnih.gov In Escherichia coli AGPase, the binding sites for the activator fructose (B13574) 1,6-bisphosphate (FBP) and the inhibitor AMP have been characterized, revealing the molecular basis for its allosteric regulation. nih.govnih.gov
Pyruvate Kinase (PK): Pyruvate kinase catalyzes the final, irreversible step of glycolysis. nih.gov Its active site is located in a cleft between the A and B domains. mdpi.comroyalsocietypublishing.org Crystallographic studies have shown that the active site binds the substrate phosphoenolpyruvate (B93156) (PEP) and ADP. mdpi.comnih.gov The allosteric effector site, which binds activators like fructose-1,6-bisphosphate (FBP), is located in the C-domain, approximately 40 Å away from the active site. mdpi.comroyalsocietypublishing.org The binding of FBP to this site induces conformational changes that lead to the activation of the enzyme. wikipedia.org Some isoforms, like PKM2, which is prevalent in cancer cells, also have an amino acid binding site that can bind inhibitors like phenylalanine. nih.govresearchgate.net
Pyruvate Dehydrogenase Complex (PDC): The Pyruvate Dehydrogenase Complex is a large, multi-enzyme complex that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. wikipedia.orgsinobiological.comnih.gov The E1 component of the complex, pyruvate dehydrogenase, is responsible for the decarboxylation of pyruvate. wikipedia.org Crystallographic studies of the E1 component from E. coli have shown that the active site is located at the interface between subunits and contains a thiamine (B1217682) pyrophosphate (TPP) cofactor. nih.govproteopedia.org In the absence of TPP, a histidine side chain that normally interacts with the cofactor becomes disordered. nih.gov The structure of the human PDC E1 component has also been determined, providing insights into its function and the effects of mutations that cause pyruvate dehydrogenase deficiency. sinobiological.com
Ligand-Induced Conformational Changes
The binding of substrates, activators, and inhibitors to pyruvate-utilizing enzymes often induces significant conformational changes, which are crucial for their catalytic activity and regulation.
ADP-Glucose Pyrophosphorylase (AGPase): The binding of allosteric modulators to AGPase leads to distinct conformational states. nih.gov For example, in E. coli AGPase, the binding of the activator FBP and the inhibitor AMP results in different structural arrangements, providing a model for how these effectors regulate enzyme activity through intra- and inter-subunit communication. nih.gov
Pyruvate Kinase (PK): Ligand binding induces substantial conformational changes in pyruvate kinase. The binding of the allosteric activator FBP promotes a transition from the less active T-state to the more active R-state. royalsocietypublishing.orgwikipedia.org This transition involves a rigid body rotation of the A- and C-domains within each subunit, leading to a more stable and active tetramer. royalsocietypublishing.org Studies on yeast pyruvate kinase have shown that the binding of PEP, ADP, and FBP all lead to significant quenching of tryptophan fluorescence, indicating conformational changes. nih.govoup.com The conformation induced by FBP is demonstrably different from those induced by the substrates ADP or PEP. nih.gov
Pyruvate Dehydrogenase Complex (PDC): The PDC undergoes complex conformational fluctuations. nih.gov Computational models based on electron cryomicroscopy data have revealed a symmetric "breathing" motion of the E2 core, which is critical for the global expansion and contraction of the complex. nih.gov The binding of ligands to the pyruvate dehydrogenase kinase (PDK) component, which regulates PDC activity, also induces conformational changes. For instance, the binding of ADP and pyruvate to PDK2 not only quenches its tryptophan fluorescence but also promotes a change from a dimer to a tetramer, which is thought to inhibit its ability to bind to the PDC core. nih.gov
Kinetic Studies of Pyruvate-Utilizing Enzymes
Kinetic studies provide quantitative measures of enzyme activity and are essential for understanding the mechanisms of pyruvate-utilizing enzymes. These studies include determining substrate affinity, reaction rates, and the effects of inhibitors and activators.
Substrate Saturation Kinetics and Michaelis-Menten Parameters
The relationship between the rate of an enzyme-catalyzed reaction and the concentration of its substrate is often described by the Michaelis-Menten equation. patsnap.comteachmephysiology.com This model yields two key parameters: Vmax, the maximum reaction velocity, and Km, the Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax. sketchy.comfiveable.mewikipedia.org A lower Km value indicates a higher affinity of the enzyme for its substrate. sketchy.com
For pyruvate-utilizing enzymes, determining these parameters for pyruvate and other substrates is crucial for understanding their function in metabolic pathways. For example, in a coupled assay for acetyl-CoA synthetase, the production of AMP is linked to the conversion of phosphoenolpyruvate and ADP to pyruvate and ATP by pyruvate kinase. nih.gov The kinetic constants for the substrates can be determined by varying the concentration of one substrate while keeping the others constant. nih.gov
Interactive Table: Michaelis-Menten Parameters for Pyruvate-Utilizing Enzymes
| Enzyme | Substrate | Km (μM) | Vmax (units/mg) | Source |
| Pyruvate Dehydrogenase Kinase Isoform 2 (PDHK2) | Pyruvate | ~590 | N/A | nih.gov |
| Pyruvate Dehydrogenase Kinase Isoform 2 (PDHK2) with ADP | Pyruvate | 3.4 | N/A | nih.gov |
| Pyruvate Kinase M2 (PKM2) Inhibitor (Compound 3k) | - | IC50: 2.95 | N/A | medchemexpress.com |
| Pyruvate Kinase L (PKL) Inhibitor (PKL-IN-1) | - | IC50: 0.07 | N/A | medchemexpress.com |
| Babesia microti Pyruvate Kinase I Inhibitor (Tannic Acid) | - | IC50: 0.77 | N/A | nih.gov |
| Babesia microti Pyruvate Kinase I Inhibitor (Shikonin) | - | IC50: 1.73 | N/A | nih.gov |
Note: IC50 values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. N/A indicates that the data was not available in the cited sources.
Isotopic Exchange Studies for Reaction Mechanism Elucidation
Isotope exchange studies are a powerful tool for probing the kinetic mechanisms of enzyme-catalyzed reactions. squarespace.com By introducing an isotopically labeled substrate into a reaction at equilibrium, the rate of isotope exchange into the product can be measured, providing insights into the sequence of substrate binding and product release. squarespace.com
For instance, early studies on pyruvate kinase used isotope exchange to investigate its reaction mechanism. nih.gov Studies have also examined the pyruvate-water isotope exchange catalyzed by proteins like hemoglobin, where the exchange is facilitated by the formation of a Schiff base. nih.gov In the context of multi-substrate enzymes, isotope exchange kinetics can help to distinguish between different kinetic models, such as ordered or random sequential mechanisms, and ping-pong mechanisms. squarespace.comnih.gov For allosteric enzymes, the rate of isotope exchange may not follow simple first-order kinetics, and the analysis can become more complex. nih.gov
Inhibitor Kinetics and Allosteric Modulation Analysis
The activity of many pyruvate-utilizing enzymes is regulated by inhibitors and allosteric modulators. Kinetic studies are essential to characterize these effects. Inhibitors can bind to the active site, competing with the substrate, or to an allosteric site, inducing a conformational change that reduces enzyme activity. patsnap.com
ADP-Glucose Pyrophosphorylase (AGPase): The activity of AGPase is inhibited by inorganic phosphate (B84403) (Pi) and, in many bacteria, by AMP. nih.govpnas.org Kinetic analysis of mutant AGPase enzymes has helped to identify key residues involved in inhibitor binding and the allosteric response. nih.gov For example, mutating a key residue in the AMP-binding site of E. coli AGPase decreases its inhibitory effect. nih.gov
Pyruvate Kinase (PK): Pyruvate kinase is allosterically inhibited by ATP and alanine (B10760859), and activated by FBP. wikipedia.orgpatsnap.com Kinetic studies have shown that these effectors modulate the enzyme's affinity for its substrate, PEP. wikipedia.org The two main conformational states, the active R-state and the inactive T-state, have different affinities for substrates and allosteric effectors. nih.gov For example, the allosteric inhibitor phenylalanine binds to a pocket that stabilizes the inactive T-state. nih.gov Various compounds have been identified as inhibitors of pyruvate kinase, with some targeting the M2 isoform (PKM2) which is active in cancer cells. medchemexpress.comnih.gov
Pyruvate Dehydrogenase Complex (PDC): The activity of the PDC is regulated by the products of its reaction, NADH and acetyl-CoA, which act as inhibitors. proteopedia.org High ratios of NADH/NAD+ and acetyl-CoA/CoA inhibit the E1 and E2 components of the complex, respectively. wikipedia.orgproteopedia.org Furthermore, the PDC is regulated by phosphorylation and dephosphorylation, catalyzed by pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP), respectively. wikipedia.org Kinetic studies have shown that ADP and pyruvate act as synergistic inhibitors of PDK2 activity. nih.gov
Spectroscopic Techniques for Molecular Analysis
Spectroscopic methods are fundamental in elucidating the molecular behavior and metabolic fate of pyruvate. These techniques leverage the interaction of molecules with electromagnetic radiation to provide detailed structural and quantitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C-NMR for Metabolic Flux Analysis and Pyruvate Recycling)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracing the metabolic pathways of pyruvate. By using pyruvate enriched with the stable isotope carbon-13 (¹³C), researchers can follow the carbon backbone of the molecule as it is metabolized by cells. nih.govyoutube.comyoutube.com This method, known as ¹³C-Metabolic Flux Analysis (MFA), provides quantitative data on the rates (fluxes) of various metabolic pathways. nih.gov
When [U-¹³C₃]pyruvate (pyruvate uniformly labeled with ¹³C) enters a cell, it can be converted into several key metabolites. Its primary fates include conversion to [U-¹³C₃]lactate, decarboxylation to [U-¹³C₂]acetyl-CoA to enter the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), or carboxylation to [1,2,3-¹³C₃]oxaloacetate. nih.govwikipedia.org By analyzing the ¹³C labeling patterns in downstream metabolites like glutamate (B1630785), which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, scientists can deduce the relative activities of these competing pathways. nih.govnih.gov
A key metabolic process studied using ¹³C-NMR is pyruvate recycling. This pathway involves the conversion of mitochondrial intermediates back into pyruvate. nih.govnih.gov Studies have demonstrated that the flux through pyruvate recycling pathways correlates with cellular functions such as glucose-stimulated insulin (B600854) secretion in pancreatic cells. nih.gov ¹³C NMR isotopomer analysis of glutamate has been instrumental in quantifying pyruvate cycling activity, revealing that the exchange between pyruvate and TCA cycle intermediates is a critical metabolic indicator. nih.gov
Table 1: Key Research Findings using NMR for Pyruvate Analysis
| Research Focus | Key Finding | Analytical Technique | Reference |
|---|---|---|---|
| Pyruvate Recycling in Brain | Demonstrated the formation of pyruvate from acetate (B1210297) and its re-entry into the TCA cycle in rats. | ¹³C-NMR Spectroscopy | nih.gov |
| Pyruvate Cycling and Insulin Secretion | Established a direct correlation between pyruvate cycling flux and glucose-stimulated insulin secretion in insulinoma cell lines. | ¹³C-NMR isotopomer analysis of glutamate | nih.gov |
Spectrophotometric Assays for Enzyme Activity Monitoring (e.g., NADH/NAD+ changes)
Spectrophotometric assays are widely used for monitoring the activity of enzymes that utilize or produce pyruvate. These assays are typically based on the change in absorbance that occurs when the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) is reduced to NADH or vice versa. NADH strongly absorbs light at a wavelength of 340 nm, whereas NAD+ does not. researchgate.netsquarespace.com
The activity of lactate (B86563) dehydrogenase (LDH), for instance, can be measured by monitoring the decrease in NADH absorbance as it catalyzes the conversion of pyruvate to lactate. researchgate.netnih.gov Conversely, the activity of pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA, can be measured by coupling the reaction to the reduction of NAD+ to NADH. nih.gov This results in an increase in absorbance at 340 nm, which is proportional to the enzyme's activity. nih.gov
These assays are valuable for their simplicity and the ability to provide real-time kinetic data. researchgate.net However, challenges can arise, such as interference from contaminating enzymes in crude tissue preparations. For example, the presence of LDH in mitochondrial preparations can interfere with the PDH assay by oxidizing the NADH produced. nih.gov This issue can be addressed by adding specific inhibitors, such as oxamate, which inhibits LDH without significantly affecting PDH activity. nih.gov
Table 2: Principles of Spectrophotometric Assays for Pyruvate-Related Enzymes
| Enzyme | Principle of Assay | Wavelength | Measured Change | Reference |
|---|---|---|---|---|
| Lactate Dehydrogenase (LDH) | Measures the rate of NADH oxidation to NAD+ during the conversion of pyruvate to lactate. | 339-340 nm | Decrease in absorbance | researchgate.netsquarespace.comnih.gov |
| Pyruvate Dehydrogenase (PDH) | Measures the rate of NAD+ reduction to NADH during the conversion of pyruvate to acetyl-CoA. | 340 nm | Increase in absorbance | nih.gov |
Mass Spectrometry for Metabolite Profiling and Isotopic Tracing
Mass spectrometry (MS) is a highly sensitive and specific technique for the analysis of pyruvate and its related metabolites. creative-proteomics.commdpi.com It is often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze complex biological samples. creative-proteomics.commdpi.com These methods allow for both the absolute quantification of metabolites (metabolite profiling) and the tracking of isotopic labels (isotopic tracing). creative-proteomics.compnas.org
In metabolite profiling, MS is used to measure the levels of pyruvate, lactate, and intermediates of the TCA cycle. nih.gov This can reveal metabolic shifts associated with different physiological or pathological states. pnas.org For example, studies have used LC-MS/MS to show significant increases in lactate and pyruvate production in tamoxifen-resistant breast cancer cells. mdpi.com
Isotopic tracing with MS, similar to NMR-based methods, uses stable isotopes like ¹³C to follow the fate of pyruvate through metabolic networks. nih.govresearchgate.net After introducing a ¹³C-labeled substrate such as [¹³C₆]-glucose or [¹³C]-pyruvate to cells or tissues, GC-MS or LC-MS is used to measure the mass isotopomer distribution (the pattern of ¹³C labeling) in downstream metabolites. nih.govresearchgate.net This data provides detailed insights into pathway activity. For instance, MS analysis has been used to show that suppressing the enzyme pyruvate carboxylase (PC) in breast cancer cells lowers the incorporation of glucose-derived carbon into TCA cycle intermediates like malate (B86768) and citrate (B86180). nih.gov
Table 3: Mass Spectrometry Platforms for Pyruvate Analysis
| Technique | Application | Key Features | Reference |
|---|---|---|---|
| LC-MS/MS | Targeted quantification of pyruvate, lactate, and glutamine. | High specificity and sensitivity; suitable for complex matrices. | creative-proteomics.commdpi.com |
| GC-MS | Stable isotope tracing and redox state evaluation. | Excellent for separating volatile derivatives; used for measuring lactate/pyruvate ratios. | creative-proteomics.commdpi.com |
Chromatographic Separation Techniques for Pyruvate and Derivatives
Chromatography is essential for separating pyruvate from other structurally similar organic acids and metabolites in biological samples before quantification. univie.ac.atnih.gov High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. nih.govnih.govwiley.com
Various HPLC methods have been developed for pyruvate analysis. Reversed-phase (RP) HPLC is frequently used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.govsielc.com Separation is achieved based on the differential partitioning of the analytes between the two phases. For instance, a simple and rapid RP-HPLC method with UV detection at 220 nm has been successfully used for the simultaneous determination of lactate and pyruvate in human sweat. nih.govwiley.com
Other HPLC approaches include ion-exchange chromatography, which separates molecules based on their net charge. A cation exchange column has been used to separate pyruvate, lactate, acetoacetate, and β-hydroxybutyrate in a single run, with detection via UV absorbance at 208 nm. unit.no The choice of column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. sielc.com Comparing HPLC with enzymatic assays has shown that while both techniques have good analytical performance, HPLC can offer higher recovery rates. nih.gov
Table 4: Examples of HPLC Methods for Pyruvate Separation
| HPLC Method | Column Type | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| Reversed-Phase (RP-HPLC) | C18 | Methanol in phosphate buffer (pH 2.5) | UV (220 nm) | Lactate and pyruvate in sweat | nih.govwiley.com |
| Reversed-Phase (RP-HPLC) | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | Analysis of sodium pyruvate | sielc.com |
| Cation Exchange | Bio-Rad HPX-87H | Dilute sulphuric acid (pH 2.00) | UV (208 nm) | Pyruvate and other organic acids in fish plasma | unit.no |
Role of Calcium;2 Oxopropanoate;hydrate in Specific Non Human Biological Systems and Processes
Plant Metabolism and Stress Response
Calcium;2-oxopropanoate;hydrate serves as a crucial signaling molecule and metabolic intermediate in plants, particularly in their response to environmental pressures. The calcium ion itself is a well-established second messenger in abiotic stress signaling pathways, while pyruvate (B1213749) is a central hub in cellular respiration and biosynthesis. nih.govfrontiersin.orgfrontiersin.org Their combination in calcium pyruvate provides a dual benefit, enhancing plant tolerance to a variety of stresses.
Attenuation of Abiotic Stresses, including Water Deficit (e.g., Sugarcane, Peanut, Arabidopsis)
Research has demonstrated the efficacy of exogenously applied calcium pyruvate in mitigating the adverse effects of abiotic stress, most notably water deficit, in several plant species.
In sugarcane (a C4 plant), the application of calcium pyruvate to water-stressed plants has been shown to lessen the negative impacts on agro-industrial quality. scielo.brnih.gov Studies reveal that treated plants exhibit improvements in polarized sucrose (B13894) content, apparent sucrose content, and total recoverable sugars compared to untreated, water-stressed plants. scielo.brnih.gov For instance, in certain sugarcane genotypes under water deficit, calcium pyruvate application led to increases in total recoverable sugars by up to 4.82% and culm mass by as much as 11.40%. scielo.br
Similarly, in peanut cultivars, exogenous pyruvate has been found to alleviate the effects of water stress. In one study, it helped restore the activity of key antioxidant enzymes, demonstrating its protective role. scielo.br In the model plant Arabidopsis thaliana, transcript profiling data indicates that genes involved in pyruvate metabolism are regulated in response to various abiotic stresses. nih.gov Further analysis showed that exogenous pyruvate treatment could help combat the toxicity of pro-oxidant molecules generated during stress. nih.gov
Influence on Photosynthetic Apparatus and Chlorophyll (B73375) Fluorescence Parameters
Calcium pyruvate directly influences the efficiency of the photosynthetic machinery, particularly under stress conditions. The evaluation of chlorophyll a fluorescence provides critical insights into photochemical efficiency and damage to the photosynthetic system. mdpi.com
In sugarcane subjected to water deficit, foliar application of calcium pyruvate alleviates the stress-induced damage to the photosynthetic apparatus. researchgate.netnih.gov While water stress typically causes a reduction in the maximum quantum efficiency of photosystem II (PSII), represented by the Fv/Fm ratio, and the electron transport rate (ETR), treatment with calcium pyruvate helps maintain these parameters closer to normal levels. mdpi.comresearchgate.net This suggests that pyruvate helps protect the photosynthetic apparatus from stress-induced damage. mdpi.com
Furthermore, stressed plants treated with calcium pyruvate show significantly higher levels of photosynthetic pigments. Compared to untreated stressed plants, treated sugarcane exhibited increases in chlorophyll a by 55.40%, chlorophyll b by 43.80%, and carotenoids by 55.70%. mdpi.com This preservation of pigments is vital for capturing light energy and maintaining photosynthetic capacity. mdpi.com
Table 1: Effect of Calcium Pyruvate on Sugarcane Under Water Deficit
| Parameter | Observation | Source |
|---|---|---|
| Photosynthetic Pigments | Increased Chlorophyll a (55.40%), Chlorophyll b (43.80%), and Carotenoids (55.70%) compared to untreated stressed plants. | mdpi.com |
| Chlorophyll Fluorescence | Alleviated the negative effects on chlorophyll a fluorescence parameters, improving the quantum efficiency of PSII and the electron transport rate (ETR). | researchgate.netmdpi.com |
| Agro-Industrial Quality | Improved polarized sucrose content, apparent sucrose content of the juice, and total recoverable sugars. | scielo.brnih.gov |
| Yield Components | Increased culm mass per plot by 5.9% to 11.40% in different genotypes. | scielo.br |
Regeneration of Phosphoenolpyruvate (B93156) in C4 Plants
In C4 plants like sugarcane, pyruvate plays an indispensable role in the C4 photosynthetic cycle. The cycle functions as a CO2-concentrating mechanism that boosts photosynthetic efficiency, especially in hot, dry conditions. A key step in this pathway is the regeneration of phosphoenolpyruvate (PEP), the primary acceptor of atmospheric CO2 in mesophyll cells. nih.govoup.com
This regeneration is catalyzed by the enzyme pyruvate,orthophosphate dikinase (PPDK), which converts pyruvate back into PEP. nih.gov The pyruvate used in this reaction is transported back from the bundle sheath cells after the C4 acid (malate) is decarboxylated. nih.gov The exogenous application of calcium pyruvate likely supports this crucial step by increasing the available pool of pyruvate in the mesophyll cells, thereby ensuring a continuous supply of PEP for CO2 fixation. mdpi.commdpi.com This helps maintain the efficiency of the C4 cycle even under water deficit conditions, which can otherwise impair metabolic functions. mdpi.com
Modulation of Antioxidant Enzyme Activities
Abiotic stresses lead to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to plant cells. nih.gov Plants counteract this with a sophisticated antioxidant defense system, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX).
Pyruvate itself acts as a direct ROS scavenger and can enhance the plant's enzymatic antioxidant capacity. nih.govnutrilink.co.uk In a study on peanut cultivars under water restriction, the application of pyruvate was shown to mitigate the effects of water stress by restoring the activity of key antioxidant enzymes. The treatment led to a recovery in the activity of SOD by 45%, CAT by 129%, and APX by 60% in a drought-tolerant cultivar. scielo.br This modulation of antioxidant enzymes is a critical mechanism by which calcium pyruvate helps protect plant cells from oxidative damage during periods of stress.
Microbial Metabolism and Regulation
Pyruvate is a pivotal metabolite in the central carbon metabolism of nearly all living cells, including a vast array of bacteria. nih.gov It stands at the crossroads of glycolysis, the tricarboxylic acid (TCA) cycle, fermentation pathways, and the biosynthesis of amino acids and fatty acids. nih.govnih.gov
Pyruvate Metabolism in Bacteria (e.g., Escherichia coli, Bacillus subtilis, Agrobacterium tumefaciens, Babesia microti)
Escherichia coli : In E. coli, pyruvate metabolism is tightly regulated to adapt to aerobic and anaerobic conditions. Under aerobic conditions, the majority of pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDHc), linking glycolysis to the energy-yielding TCA cycle. nih.govasm.org Metabolic engineering strategies often target the PDHc to control the flux of carbon towards desired products. nih.govacs.org E. coli possesses at least two uptake systems for pyruvate and one for its excretion, allowing it to balance intracellular levels and even utilize external pyruvate as a carbon source. plos.org Under anaerobic conditions, pyruvate is primarily channeled into fermentation products like lactate (B86563), acetate (B1210297), and ethanol (B145695) by enzymes such as pyruvate formate-lyase and lactate dehydrogenase. asm.org
Bacillus subtilis : This bacterium can both excrete pyruvate and use it as a sole carbon source. nih.gov It possesses a specific, facilitated transport system for pyruvate named PftAB. nih.gov The expression of the operon encoding this transporter is induced by extracellular pyruvate through the LytST two-component system. nih.gov In the presence of preferred carbon sources like glucose, this induction is repressed. nih.gov Within the cell, pyruvate can be converted to lactate, enter the TCA cycle via pyruvate dehydrogenase, or be used for anaplerotic reactions by pyruvate carboxylase, which synthesizes oxaloacetate. asm.orguniprot.org
Agrobacterium tumefaciens : This plant pathogen utilizes the Entner-Doudoroff pathway for glucose catabolism, which yields pyruvate. nih.gov Pyruvate carboxylase is a significant enzyme in the sugar metabolism of A. tumefaciens, playing a key anaplerotic role by replenishing TCA cycle intermediates. tandfonline.comjst.go.jp Studies on mutants lacking this enzyme show impaired growth on various sugars, highlighting its importance. tandfonline.com During the infection of plants, transcriptomic and metabolic profiling reveals significant changes in pathways connected to pyruvate, including the upregulation of pyruvate kinase (Pyk), which catalyzes the formation of pyruvate from PEP. mdpi.com
Babesia microti : This apicomplexan parasite, a causative agent of human babesiosis, relies heavily on glucose metabolism for energy. nih.govnih.gov Pyruvate kinase (PYKI), which catalyzes the final step of glycolysis to produce pyruvate, is considered a potential therapeutic target. nih.gov Unlike some related parasites, B. microti appears to depend more on aerobic pathways for glucose metabolism. It exhibits higher activities of enzymes in the TCA cycle, such as pyruvate dehydrogenase (PDH), citrate (B86180) synthase, and malate (B86768) dehydrogenase, compared to species that rely more on anaerobic fermentation to lactate. nih.gov This suggests that the conversion of pyruvate into acetyl-CoA for entry into the TCA cycle is a critical metabolic route for this organism. nih.gov
Table 2: Overview of Pyruvate Metabolism in Selected Bacteria
| Organism | Key Metabolic Features | Source |
|---|---|---|
| Escherichia coli | Central role of Pyruvate Dehydrogenase Complex (PDHc); multiple transport systems for uptake and excretion; switch to fermentation under anaerobic conditions. | nih.govasm.orgplos.org |
| Bacillus subtilis | Specific pyruvate transporter (PftAB) regulated by the LytST system; utilization in fermentation and TCA cycle. | nih.govasm.org |
| Agrobacterium tumefaciens | Glucose catabolism via Entner-Doudoroff pathway; crucial role of Pyruvate Carboxylase for anaplerosis. | nih.govtandfonline.comjst.go.jp |
| Babesia microti | High dependence on glucose metabolism; Pyruvate Kinase (PYKI) is a key enzyme; relies on aerobic pathways involving Pyruvate Dehydrogenase (PDH). | nih.govnih.gov |
Compound Reference Table
| Compound Name | Formula / Abbreviation |
|---|---|
| 2-oxopropanoate | Pyruvate |
| Acetyl coenzyme A | Acetyl-CoA |
| Ascorbate peroxidase | APX |
| This compound | Calcium Pyruvate |
| Catalase | CAT |
| Malate | Malic Acid |
| Oxaloacetate | Oxaloacetic Acid |
| Phosphoenolpyruvate | PEP |
| Pyruvate,orthophosphate dikinase | PPDK |
| Pyruvate dehydrogenase | PDH |
| Pyruvate kinase | Pyk |
| Reactive oxygen species | ROS |
| Superoxide dismutase | SOD |
Enzyme Activity and Regulation in Microorganisms
Pyruvate stands as a critical metabolic intermediate in microorganisms, positioned at the junction of glycolysis and the tricarboxylic acid (TCA) cycle. mdpi.com The regulation of enzymes involved in pyruvate metabolism is essential for microbial adaptation to changing environmental conditions, allowing them to optimize energy production and biomass formation. numberanalytics.com
In many microorganisms, key enzymes in glycolysis and the citric acid cycle are subject to complex regulatory mechanisms, including allosteric control and feedback inhibition. numberanalytics.com For instance, pyruvate kinase (PYK), which catalyzes the final step of glycolysis to produce pyruvate, is a significant allosterically regulated enzyme. nih.govplos.org In lactic acid bacteria, which heavily depend on glycolysis for energy, the activity of PYK is crucial. nih.govplos.org The allosteric activators of PYK can vary between different species of lactic acid bacteria, reflecting adaptation to their specific environments and the availability of activating compounds like fructose-1,6-bisphosphate. nih.gov
The pyruvate dehydrogenase (PDH) complex, which converts pyruvate to acetyl-CoA for entry into the TCA cycle, is another key regulatory point. nih.gov Its activity is modulated by cofactors such as thiamine (B1217682) and lipoic acid. mdpi.com Microbes with impaired PDH activity, or those that are auxotrophic for these cofactors, tend to accumulate pyruvate. mdpi.com This principle is exploited in metabolic engineering to enhance pyruvate production. mdpi.com For example, in Escherichia coli, inactivating lactate dehydrogenase (which converts pyruvate to lactate) and mutating the F0F1-ATPase to control ATP levels have been shown to increase pyruvate yield. mdpi.comnih.gov
Furthermore, the regulation of pyruvate kinase in bacteria like Bacillus subtilis is critical for efficient gluconeogenesis. Inhibition of pyruvate kinase during this process prevents a futile cycle and allows for the buildup of phosphoenolpyruvate (PEP), which is necessary for robust gluconeogenesis and provides resistance to certain herbicides. asm.org
Pyruvate Production in Biotechnological Applications
The microbial production of pyruvate is a significant area of biotechnology, offering an alternative to chemical synthesis methods that are often costly and environmentally harsh. nih.govresearchgate.net This biological production relies on using microorganisms, primarily yeast and bacteria, that are engineered to overproduce and accumulate pyruvate. mdpi.comnih.gov
Key strategies for enhancing microbial pyruvate production involve metabolic engineering to redirect carbon flux towards pyruvate and limit its conversion into other by-products. mdpi.comnih.gov This often includes:
Inactivation of competing pathways: Deleting genes for enzymes that consume pyruvate, such as pyruvate dehydrogenase, lactate dehydrogenase, and pyruvate decarboxylase, is a common approach. mdpi.comnih.gov
Deregulation of glycolysis: While intuitively it might seem that overexpressing key glycolytic enzymes would increase flux, the strict regulation of carbon metabolism in microorganisms often prevents this from being effective on its own. nih.gov
Process development: Optimizing fermentation conditions, such as pH, temperature, and nutrient composition (including carbon and nitrogen sources), is crucial for maximizing pyruvate yield. mdpi.comegranth.ac.in
Several microorganisms have been successfully engineered for high-yield pyruvate production. Strains of Candida glabrata (formerly Torulopsis glabrata) are notable for their natural ability to accumulate pyruvate, especially when auxotrophic for certain vitamins, and remain a principal microbe for this purpose. mdpi.com Recombinant E. coli and Saccharomyces cerevisiae have also been developed with high pyruvate yields. nih.gov For instance, an E. coli strain with inactivated lactate dehydrogenase achieved a pyruvate production of 110.0 g/L, while a pyruvate decarboxylase-negative S. cerevisiae strain reached a maximum yield of 135 g/L. nih.gov
The table below summarizes some of the microbial strains and their reported pyruvate production capabilities.
| Microorganism | Key Engineering Strategy | Pyruvate Titer (g/L) | Yield (g/g substrate) | Reference |
|---|---|---|---|---|
| E. coli | Lactate dehydrogenase (ldhA) inactivation | 110.0 | 0.87 | nih.gov |
| S. cerevisiae | Pyruvate decarboxylase-negative, directed evolution | 135 | 0.54 | nih.gov |
| C. glabrata | Arginine and isoleucine/valine auxotroph | ~60 | 0.60 | mdpi.com |
| C. glabrata | PDC disruption | 82 | 0.55 | mdpi.com |
| E. coli | Lipoic acid auxotroph with atpA mutation | >31 | 0.64 | mdpi.com |
In Vitro Cellular and Tissue Models
Studies in Isolated Cells (e.g., Murine Oocytes, Cortical Astrocytes, HepG2 cells)
Pyruvate is a crucial energy substrate for various isolated cell types in culture, demonstrating its fundamental role in cellular metabolism.
Murine Oocytes: Pyruvate is essential for the maturation of murine oocytes. oup.com Studies have shown that denuded oocytes can complete meiotic maturation in media containing pyruvate, but not with glucose or lactate alone. oup.com The consumption of pyruvate and oxygen increases as the oocyte develops from the primary to the pre-ovulatory stage. nih.govresearchgate.net Impeding pyruvate metabolism in mouse oocytes has been shown to lead to abnormal early folliculogenesis, highlighting the importance of pyruvate uptake into mitochondria for proper development. bioone.org Furthermore, pyruvate supplementation in culture media can inhibit the aging of mouse oocytes by maintaining the activity of maturation-promoting factor. nih.gov
Cortical Astrocytes: Cultured astrocytes can both release and take up pyruvate. nih.gov They efficiently consume and metabolize extracellular pyruvate, a process that is dependent on transport mechanisms and mitochondrial activity. nih.gov Extracellular pyruvate has demonstrated neuroprotective effects in models of glutamate (B1630785) toxicity and oxidative stress. nih.gov
HepG2 cells: The human hepatoblastoma cell line, HepG2, is often used in metabolic studies. These cells are cultured in media that typically includes pyruvate as a supplement. nih.gov Studies have investigated the effects of extracellular calcium on HepG2 cells, finding that it can promote their proliferation and migration. nih.gov The metabolic fate of pyruvate in these cells is a key area of research, particularly in understanding the balance between glycolysis and oxidative phosphorylation in cancer cell metabolism. elifesciences.orgbiorxiv.org
Investigation of Pyruvate Flux and Energy Homeostasis
Pyruvate occupies a central position in cellular energy metabolism, linking cytosolic glycolysis with mitochondrial oxidative phosphorylation. nih.gov Its flux through these pathways is tightly regulated to maintain energy homeostasis.
In many cultured cells, particularly rapidly proliferating ones, there is a metabolic shift towards aerobic glycolysis, where pyruvate is preferentially converted to lactate rather than being oxidized in the mitochondria. nih.gov This phenomenon, known as the Warburg effect, necessitates an increased uptake of glucose to meet the cell's energy demands. nih.gov The transport of pyruvate into the mitochondria is a critical control point, mediated by the mitochondrial pyruvate carrier (MPC). elifesciences.orgnih.gov
Studies using techniques like 13C metabolic flux analysis have revealed how cells rewire their metabolism in response to different conditions. For instance, when mitochondrial pyruvate import is inhibited, cells often become more reliant on other substrates like glutamine to fuel the TCA cycle. nih.govnih.gov Conversely, augmenting mitochondrial pyruvate import can shift metabolism away from biomass-supporting pathways, affecting cell growth. biorxiv.org The balance between pyruvate's conversion to lactate by lactate dehydrogenase (LDH) and its transport into mitochondria by the MPC is a key determinant of the cellular metabolic state. nih.gov
The table below outlines the key metabolic fates of pyruvate and the primary enzymes involved in regulating its flux.
| Metabolic Fate | Key Enzyme/Transporter | Cellular Location | Primary Function | Reference |
|---|---|---|---|---|
| Conversion to Lactate | Lactate Dehydrogenase (LDH) | Cytosol | Regeneration of NAD+ for glycolysis | nih.gov |
| Transport into Mitochondria | Mitochondrial Pyruvate Carrier (MPC) | Mitochondrial Inner Membrane | Fueling the TCA cycle | nih.govelifesciences.org |
| Conversion to Acetyl-CoA | Pyruvate Dehydrogenase (PDH) Complex | Mitochondrial Matrix | Entry into the TCA cycle for oxidative phosphorylation | nih.gov |
| Conversion to Oxaloacetate | Pyruvate Carboxylase (PC) | Mitochondrial Matrix | Replenishing TCA cycle intermediates (anaplerosis) | nih.govnih.gov |
Metabolic Compensation and Intercellular Cooperativity
Cells within a tissue or in co-culture can exhibit metabolic cooperativity, often involving the exchange of metabolites like lactate and pyruvate. The "lactate shuttle" hypothesis describes the movement of lactate between cells, where it can be taken up and converted back to pyruvate to be used as an oxidative fuel. wikipedia.orgnih.govresearchgate.net
A well-known example of this is the astrocyte-neuron lactate shuttle. Astrocytes, which are highly glycolytic, can produce lactate from glucose. This lactate is then transported to neurons, where it is converted to pyruvate and used to fuel mitochondrial respiration. youtube.com This intercellular shuttle allows for metabolic compartmentalization and specialization, ensuring that the high energy demands of neurons are met.
Theoretical and Computational Approaches in Pyruvate Metabolism Research
Metabolic Flux Analysis and Modeling
Metabolic flux analysis (MFA) is a powerful computational tool used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.org By constructing a stoichiometric model of the metabolic network, MFA can predict how metabolites are processed and distributed throughout the cell under various conditions. eares.org This provides a system-level understanding of cellular metabolism and can help identify key regulatory points and metabolic bottlenecks. wikipedia.org
One of the primary techniques within MFA is Flux Balance Analysis (FBA), which assumes a steady-state condition where the production and consumption of intracellular metabolites are balanced. eares.org FBA optimizes a specific cellular objective, such as maximizing biomass production or ATP synthesis, to calculate a feasible flux distribution. eares.org This method has been widely applied to study the metabolism of various organisms, including E. coli, to understand responses to genetic and environmental changes. eares.org
Isotope labeling experiments, particularly with ¹³C-labeled substrates like glucose, are often integrated with MFA to provide more accurate and detailed flux measurements. nih.gov By tracing the path of the labeled atoms through the metabolic network, researchers can resolve fluxes with greater precision. nih.gov This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has been instrumental in elucidating the central carbon metabolism in various cell types, including Chinese Hamster Ovary (CHO) cells and human cancer cells. nih.gov For instance, ¹³C-MFA has been used to assess CHO cell metabolism to enhance antibody production and has provided evidence of lactate's contribution to central metabolism in lung cancer. nih.gov
Table 1: Key Reaction Fluxes in E. coli Core Metabolic Model
| Reaction | Enzyme | Flux Value | Significance |
| Glycolysis | Phosphofructokinase (PFK) | 9.68 | Indicates active glucose metabolism for growth. eares.org |
| Glycolysis | Phosphoglucose isomerase (PGI) | 9.79 | High conversion of glucose to downstream intermediates. eares.org |
| Glycolysis | Pyruvate (B1213749) kinase (PYK) | 3.87 | Crucial for pyruvate generation, leading to energy and precursor supply. eares.org |
| ATP Synthesis | ATP Synthase (ATPS4r) | 24.47 | High rate of oxidative phosphorylation driving cell growth. eares.org |
This table is based on data from a study using COBRApy for FBA of the E. coli core metabolic model. The flux values represent the rate of the reaction under optimized conditions for biomass production. eares.org
Molecular Dynamics Simulations of Enzyme-Ligand Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between enzymes and their ligands at an atomic level. youtube.com By simulating the movements of atoms over time, MD can reveal the conformational changes that occur during substrate binding, catalysis, and product release. youtube.com These simulations are crucial for understanding the structural basis of enzyme function and for designing novel inhibitors or engineering enzymes with improved properties.
MD simulations have been employed to study various enzymes involved in pyruvate metabolism, such as pyruvate kinase. nih.gov For example, a study on pyruvate kinase from Enterococcus faecium used MD simulations to investigate the structural basis for its enhanced thermostability in a strain developed through adaptive laboratory evolution. nih.gov The simulations revealed subtle changes in the protein's structure that contributed to its increased stability at higher temperatures. nih.gov
Furthermore, MD simulations, in combination with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate the binding free energies of ligands to enzymes. nih.gov This information is valuable for understanding substrate specificity and for the virtual screening of potential drug candidates. researchgate.net A study on an ancestral promiscuous kinase utilized MD simulations to identify key residues and epistatic interactions involved in substrate binding and catalysis, providing insights into the evolutionary path to new enzyme activities. nih.gov
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) methods are essential for elucidating the detailed electronic and atomic rearrangements that occur during enzymatic reactions. mdpi.com Unlike classical molecular mechanics, QM calculations can model the breaking and forming of chemical bonds, making them indispensable for studying reaction mechanisms. mdpi.com
Combined quantum mechanical/molecular mechanical (QM/MM) approaches are particularly powerful for studying enzymatic reactions. nih.gov In this hybrid method, the reactive center of the enzyme-substrate complex is treated with a high level of QM theory, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. youtube.comnih.gov
QM/MM studies have provided significant insights into the catalytic mechanism of pyruvate carboxylase, an enzyme that converts pyruvate to oxaloacetate. nih.gov These studies have detailed the reaction steps, including the decarboxylation of carboxybiotin and subsequent proton transfers, and have identified key amino acid residues that play crucial roles in substrate binding and catalysis. nih.gov For instance, a triad (B1167595) of residues was found to be important for both binding the substrate and stabilizing the enol-pyruvate intermediate. nih.gov Such detailed mechanistic understanding is invaluable for the rational design of enzyme inhibitors and for the development of novel biocatalysts. nih.govrsc.org
Q & A
Q. What are the recommended methods for synthesizing calcium 2-oxopropanoate hydrate in a laboratory setting?
Calcium 2-oxopropanoate (calcium pyruvate) hydrate can be synthesized via neutralization reactions. A common approach involves reacting pyruvic acid with calcium hydroxide or calcium carbonate under controlled pH conditions. For example, levulinic acid reacts with calcium hydroxide to form calcium levulinate, a structurally analogous process . The reaction mixture is stirred at room temperature, followed by filtration and recrystallization from water to obtain the hydrated form. Purity is verified via titration (e.g., permanganate titration for oxalate content ) or HPLC.
Q. How can researchers characterize the crystalline structure and hydration state of calcium 2-oxopropanoate hydrate?
Key techniques include:
- Transmission Electron Microscopy (TEM) : To analyze particle morphology and size distribution, as demonstrated in calcium-silicate-hydrate (C-S-H) studies .
- X-ray Diffraction (XRD) : For crystallographic identification.
- Thermogravimetric Analysis (TGA) : To quantify bound water molecules by measuring mass loss upon heating .
- Elemental Analysis (EDS) : To confirm calcium and oxygen ratios .
Q. What role does calcium 2-oxopropanoate play in cell culture media, and how should its concentration be optimized?
Calcium pyruvate serves as a carbon source in cell culture, enhancing metabolic activity. In 293T cell studies, sodium pyruvate (a related compound) is used at 1–10 mM concentrations. Researchers should titrate calcium pyruvate while monitoring osmolality and pH, as high calcium levels may precipitate phosphates . Parallel controls with alternative carbon sources (e.g., glucose) are recommended to isolate effects .
Advanced Research Questions
Q. How do variations in synthetic protocols for calcium 2-oxopropanoate hydrate impact its interaction with microbial systems?
Contaminants like nitrate stabilizers (e.g., in C-S-H nanomaterials) can stimulate microbial growth (e.g., E. coli), while unstabilized forms may inhibit biofilm formation . Researchers must document stabilizers, pH adjustments, and post-synthesis treatments (e.g., dialysis). Acute vs. chronic toxicity assays (e.g., 4-hour vs. 24-hour exposure ) should be conducted to assess dose-dependent effects.
Q. How should researchers resolve contradictions in data related to calcium 2-oxopropanoate’s stability under varying environmental conditions?
Discrepancies often arise from hydration state changes or pH-dependent solubility. For example:
- pH Effects : High pH (>10) can precipitate calcium salts, while acidic conditions promote dissolution. Buffered systems (e.g., Tris-HCl) are critical for stability studies .
- Hydration Dynamics : Use TGA to monitor water loss during storage and correlate with bioactivity changes .
- Cross-Validation : Compare results with structurally similar compounds (e.g., calcium levulinate or calcium oxalate ).
Q. What advanced analytical methods are suitable for probing the coordination chemistry of calcium 2-oxopropanoate in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
